N-Desbutyl-N-propyl Bumetanide-d5
Overview
Description
N-Desbutyl-N-propyl Bumetanide-d5 is a deuterated analogue of N-Desbutyl-N-propyl Bumetanide, which is an impurity of Bumetanide. This compound is primarily used in research settings, particularly in the fields of proteomics and metabolic research .
Preparation Methods
The synthesis of N-Desbutyl-N-propyl Bumetanide-d5 involves the deuteration of N-Desbutyl-N-propyl BumetanideThe reaction conditions often involve the use of deuterated reagents and solvents to achieve the desired isotopic labeling .
Chemical Reactions Analysis
N-Desbutyl-N-propyl Bumetanide-d5 can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Scientific Research Applications
N-Desbutyl-N-propyl Bumetanide-d5 is widely used in scientific research, including:
Chemistry: It serves as a chemical reference for qualitative and quantitative analysis.
Biology: The compound is used in metabolic studies to trace metabolic pathways.
Medicine: It aids in the study of drug metabolism and pharmacokinetics.
Industry: The compound is utilized in the development of new pharmaceuticals and in environmental research .
Mechanism of Action
The mechanism of action of N-Desbutyl-N-propyl Bumetanide-d5 involves its interaction with specific molecular targets. The deuterium atoms in the compound allow for detailed studies of reaction mechanisms and kinetics. The compound’s effects are primarily observed in its ability to inhibit certain enzymes and transporters, which can be studied using various biochemical assays.
Comparison with Similar Compounds
N-Desbutyl-N-propyl Bumetanide-d5 is unique due to its deuterated nature, which provides distinct advantages in research applications. Similar compounds include:
N-Desbutyl-N-propyl Bumetanide: The non-deuterated analogue.
Bumetanide: The parent compound, commonly used as a diuretic.
Deuterated analogues of other sulfonamide compounds: These are used for similar research purposes.
Properties
IUPAC Name |
4-(2,3,4,5,6-pentadeuteriophenoxy)-3-(propylamino)-5-sulfamoylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5S/c1-2-8-18-13-9-11(16(19)20)10-14(24(17,21)22)15(13)23-12-6-4-3-5-7-12/h3-7,9-10,18H,2,8H2,1H3,(H,19,20)(H2,17,21,22)/i3D,4D,5D,6D,7D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZACFNSGLDGBNP-DKFMXDSJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C(C(=CC(=C1)C(=O)O)S(=O)(=O)N)OC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])OC2=C(C=C(C=C2S(=O)(=O)N)C(=O)O)NCCC)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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